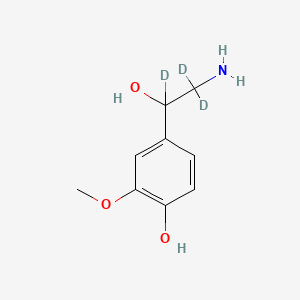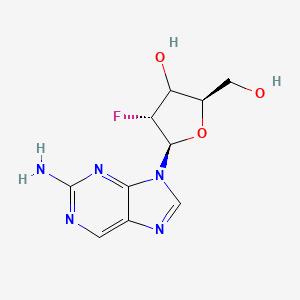
Moxifloxacin-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moxifloxacin-d3 (hydrochloride) is a deuterium-labeled derivative of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of moxifloxacin. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled moxifloxacin involves a multi-step process starting from furo[3,4-b]pyridine-5,7-dione. The deuterium atoms are incorporated at specific positions in the pyrrolo ring of moxifloxacin through a series of chemical reactions. The process typically involves the use of isotopically labeled reagents such as lithium aluminum deuteride (LiAlD4) and sodium borodeuteride (NaBD4) .
Industrial Production Methods
The industrial production of moxifloxacin hydrochloride involves the purification of the crude product using a mixed solvent of ethanol, water, and concentrated hydrochloric acid. This method ensures high purity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Moxifloxacin-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of moxifloxacin-d3 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Moxifloxacin-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of moxifloxacin in various samples.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of moxifloxacin.
Medicine: Used in clinical research to study the drug’s efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new formulations and drug delivery systems
作用機序
Moxifloxacin-d3 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By blocking these enzymes, the compound prevents bacterial cells from replicating, leading to their death. This mechanism is similar to that of other fluoroquinolones .
類似化合物との比較
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
Moxifloxacin-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-labeled counterparts .
特性
分子式 |
C21H25ClFN3O4 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1D3; |
InChIキー |
IDIIJJHBXUESQI-MKOVTIDVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
正規SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)


![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)

